molecular formula C3H4F2O3 B1197383 2-(Difluoromethoxy)acetic acid CAS No. 29101-99-3

2-(Difluoromethoxy)acetic acid

Cat. No.: B1197383
CAS No.: 29101-99-3
M. Wt: 126.06 g/mol
InChI Key: DFUYDBNOCSKWJZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)acetic acid is an organic compound with the molecular formula C3H4F2O3 It is characterized by the presence of a difluoromethoxy group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)acetic acid typically involves the introduction of a difluoromethoxy group into an acetic acid derivative. One common method involves the reaction of difluoromethyl ether with a suitable acetic acid precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(Difluoromethoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

    2-(Trifluoromethoxy)acetic acid: Similar in structure but with an additional fluorine atom, leading to different chemical properties and reactivity.

    2-(Methoxy)acetic acid: Lacks the fluorine atoms, resulting in different reactivity and applications.

    2-(Chloromethoxy)acetic acid:

Uniqueness: 2-(Difluoromethoxy)acetic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(difluoromethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O3/c4-3(5)8-1-2(6)7/h3H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUYDBNOCSKWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183355
Record name Difluoromethoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29101-99-3, 1089695-61-3
Record name Difluoromethoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029101993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluoromethoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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